molecular formula C12H14O4 B3021357 (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid CAS No. 58168-81-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

Cat. No.: B3021357
CAS No.: 58168-81-3
M. Wt: 222.24 g/mol
InChI Key: LJMXXNVTJTYKRH-FNORWQNLSA-N
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is an organic compound with a molecular formula of C12H14O4 This compound is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction is carried out under reflux conditions, and the product is obtained after acidification and purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids and ketones.
  • Reduced derivatives such as alcohols and alkanes.
  • Substituted derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • 2-methoxyphenyl isocyanate

Uniqueness

(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)8-11(10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMXXNVTJTYKRH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58168-81-3
Record name 4-ETHOXY-3-METHOXYCINNAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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